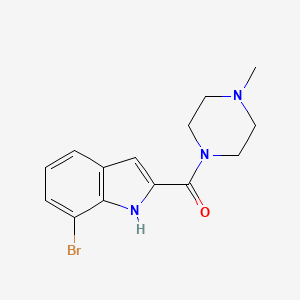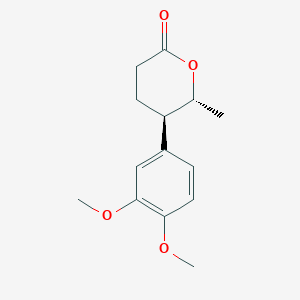
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one is a chemical compound with a complex structure that includes a dimethoxyphenyl group and a methyloxanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxanone ring and the introduction of the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize efficiency, reduce costs, and maintain high purity standards.
化学反応の分析
Types of Reactions
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one shares structural similarities with other compounds containing the dimethoxyphenyl group and oxanone ring.
- Examples include this compound analogs with different substituents on the phenyl ring or variations in the oxanone ring structure.
Uniqueness
- The unique combination of the dimethoxyphenyl group and the methyloxanone ring in this compound gives it distinct chemical properties and potential applications.
- Its specific stereochemistry (5R,6R) also contributes to its uniqueness and potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
478070-03-0 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
(5R,6R)-5-(3,4-dimethoxyphenyl)-6-methyloxan-2-one |
InChI |
InChI=1S/C14H18O4/c1-9-11(5-7-14(15)18-9)10-4-6-12(16-2)13(8-10)17-3/h4,6,8-9,11H,5,7H2,1-3H3/t9-,11+/m1/s1 |
InChIキー |
VUZIPBFUFLMJOK-KOLCDFICSA-N |
異性体SMILES |
C[C@@H]1[C@H](CCC(=O)O1)C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC1C(CCC(=O)O1)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


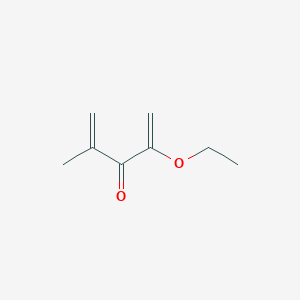
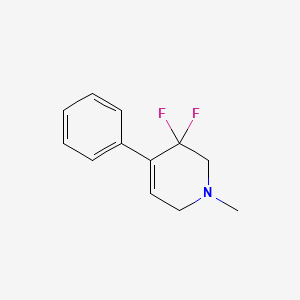
![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)

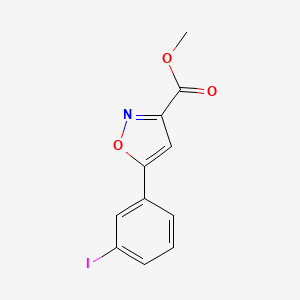
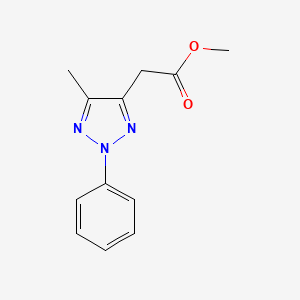
![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
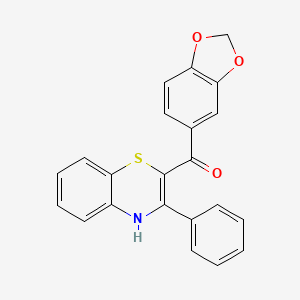
![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)
